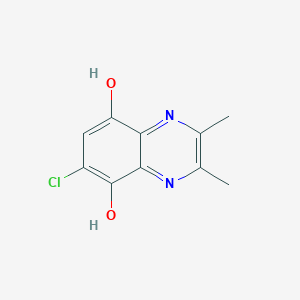

6-Chloro-2,3-dimethylquinoxaline-5,8-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7697-96-3 |

|---|---|

Molecular Formula |

C10H9ClN2O2 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

6-chloro-2,3-dimethylquinoxaline-5,8-diol |

InChI |

InChI=1S/C10H9ClN2O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3,14-15H,1-2H3 |

InChI Key |

CUCQAVFSHRRKPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=C(C=C(C2=N1)O)Cl)O)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 2,3 Dimethylquinoxaline 5,8 Diol

Electrophilic and Nucleophilic Substitution Patterns on the Quinoxaline (B1680401) Core

The amenability of the quinoxaline ring in 6-chloro-2,3-dimethylquinoxaline-5,8-diol to substitution reactions is a nuanced interplay of electronic effects exerted by its substituents.

The quinoxaline nucleus is inherently electron-deficient and, therefore, generally deactivated towards electrophilic aromatic substitution. However, the reactivity of the benzene (B151609) portion of the quinoxaline ring is significantly modulated by the attached functional groups.

The combined effect of these substituents results in a complex reactivity pattern. The powerful activating effect of the two hydroxyl groups is expected to overcome the deactivating effect of the chlorine atom, rendering the ring activated for electrophilic substitution compared to an unsubstituted quinoxaline. The substitution is anticipated to be directed to the available position on the benzene ring, which is position 7. The hydroxyl groups strongly direct ortho and para, and in this case, the position ortho to the 8-hydroxyl group and meta to the 5-hydroxyl and 6-chloro groups is the most likely site of substitution.

In the context of nucleophilic aromatic substitution, the electron-rich nature of the dihydroxy-substituted ring generally makes it resistant to such reactions. However, the presence of the chloro substituent allows for the possibility of nucleophilic displacement under specific, often forcing, conditions. The success of such a substitution would depend on the nature of the nucleophile and the reaction conditions employed.

Achieving directed functionalization on the this compound core requires careful consideration of the directing effects of the existing substituents.

For electrophilic substitution , as mentioned, the primary site of reaction is predicted to be the C-7 position. Typical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be employed. The reaction conditions would need to be carefully controlled to avoid oxidation of the sensitive diol moiety.

Reactions Involving the Hydroxyl Groups at Positions 5 and 8

The phenolic hydroxyl groups at positions 5 and 8 are key sites for derivatization, allowing for significant modification of the molecule's properties.

The hydroxyl groups of this compound can readily undergo etherification reactions. Treatment with alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate, sodium hydride) would yield the corresponding mono- or di-ethers. The choice of base and reaction conditions can influence the degree of alkylation.

Esterification of the hydroxyl groups can be achieved by reaction with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). For instance, reaction with acetic anhydride would yield the corresponding diacetate ester. Esterification of a quinoxaline-6-carboxylic acid has been reported, suggesting the feasibility of this transformation on the hydroxyl groups of the target molecule sapub.org.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | 5,8-Dialkoxy-6-chloro-2,3-dimethylquinoxaline |

| Esterification | Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine) | 6-Chloro-2,3-dimethylquinoxaline-5,8-diyl diacetate |

The 5,8-dihydroxyquinoxaline moiety, which is a hydroquinone (B1673460) derivative, is susceptible to oxidation to form the corresponding quinone. Mild oxidizing agents can convert this compound into 6-chloro-2,3-dimethylquinoxaline-5,8-dione (B11880126). The existence of this dione (B5365651) is confirmed in chemical databases such as PubChem nih.gov. The synthesis of related 6-arylamino-7-chloro-quinoxaline-5,8-diones has also been documented, further supporting the feasibility of this oxidation sapub.org.

Common oxidizing agents for this transformation include iron(III) chloride (FeCl3), silver(I) oxide (Ag2O), or exposure to air in the presence of a base.

| Starting Material | Oxidizing Agent | Product |

| This compound | e.g., FeCl3, Ag2O | 6-Chloro-2,3-dimethylquinoxaline-5,8-dione |

Reactions at the Dimethyl Groups (Positions 2 and 3)

The methyl groups at the 2 and 3 positions of the quinoxaline ring are also sites for chemical modification. These positions are analogous to the benzylic position and exhibit enhanced reactivity.

Side-chain oxidation of alkyl groups attached to aromatic rings is a well-established reaction. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the methyl groups to carboxylic acid groups, yielding 6-chloro-5,8-dihydroxyquinoxaline-2,3-dicarboxylic acid. The reaction conditions would need to be carefully selected to avoid degradation of the quinoxaline core.

Halogenation of the methyl groups can also be achieved, typically under free-radical conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) can lead to the formation of mono-, di-, or tri-brominated methyl groups. This provides a handle for further nucleophilic substitution reactions at these positions.

| Reaction Type | Reagents | Potential Product |

| Side-Chain Oxidation | KMnO4 or CrO3/H2SO4 | 6-Chloro-5,8-dihydroxyquinoxaline-2,3-dicarboxylic acid |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 2,3-Bis(bromomethyl)-6-chloroquinoxaline-5,8-diol |

Side-Chain Functionalization and Modifications

The methyl groups at the 2 and 3 positions of the quinoxaline ring are the primary sites for side-chain functionalization. While specific studies on this compound are limited, the reactivity of methyl groups on related quinoxaline scaffolds provides insights into potential modifications.

One common strategy involves the oxidation of the methyl groups. For instance, the methyl groups of 2,3-dimethylquinoxaline (B146804) can be oxidized to formyl groups using selenium dioxide, yielding 2-formyl-3-methylquinoxaline and 2,3-diformylquinoxaline. These aldehydes can then serve as versatile intermediates for further modifications, such as the formation of hydrazones or enamines. However, the presence of the electron-donating hydroxyl groups and the electron-withdrawing chloro group on the benzene ring of this compound may influence the reactivity of the methyl groups towards oxidation.

Another approach is the halogenation of the methyl groups. The methyl groups of 2,3-dimethylquinoxaline 1,4-dioxide can be brominated to yield 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide. nih.gov This di-brominated derivative can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. nih.gov

Furthermore, the protons of the methyl groups in quinoxaline derivatives exhibit some acidity, which can be exploited for condensation reactions. For example, 2-benzoyl-3-methylquinoxaline 1,4-dioxides can react with N,N-dimethylformamide dimethyl acetal (DMADMF) to form enamines. nih.gov This type of reaction could potentially be applied to this compound to introduce new carbon-carbon bonds at the methyl positions.

Table 1: Potential Side-Chain Functionalization Reactions of this compound

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | Selenium Dioxide | 2-formyl-6-chloro-3-methylquinoxaline-5,8-diol |

| Bromination | N-Bromosuccinimide | 2,3-bis(bromomethyl)-6-chloroquinoxaline-5,8-diol |

| Condensation | DMADMF | Enamine derivatives at the methyl position |

N-Oxidation of Quinoxaline Derivatives

The nitrogen atoms of the pyrazine (B50134) ring in the quinoxaline scaffold can be oxidized to form N-oxides. This transformation significantly alters the electronic properties and chemical reactivity of the molecule.

Synthesis of N-Oxide Analogues

The synthesis of quinoxaline N-oxides can be achieved through various methods. Direct oxidation of the quinoxaline ring with oxidizing agents such as peroxy acids or hydrogen peroxide can lead to the formation of the corresponding N-oxides. nih.gov A more recent method involves the use of a complex of hypofluorous acid with acetonitrile, which has been shown to be effective for the oxidation of even deactivated quinoxalines. nih.gov

Another important route to quinoxaline 1,4-dioxides is the Beirut reaction, which involves the condensation of a benzofurazan N-oxide derivative with a β-dicarbonyl compound or its enamine equivalent. This method is widely used for the synthesis of a variety of substituted quinoxaline 1,4-dioxides.

For the synthesis of the N-oxide analogues of this compound, one could envision the direct oxidation of the parent compound or the synthesis starting from a suitably substituted benzofurazan N-oxide.

Impact on Electronic Properties and Chemical Reactivity

The introduction of N-oxide functionalities has a profound impact on the electronic nature of the quinoxaline ring. The N-oxide groups are strongly electron-withdrawing, which has several consequences for the molecule's reactivity.

The electron-withdrawing nature of the N-oxide groups makes the quinoxaline ring more susceptible to nucleophilic attack. This increased reactivity can be exploited for the introduction of various substituents onto the quinoxaline core.

The presence of N-oxide groups also influences the acidity of the methyl protons. The methyl groups in quinoxaline 1,4-dioxides are more acidic than in the parent quinoxalines, facilitating their participation in condensation reactions. nih.gov

Table 2: Comparison of Properties of Quinoxaline and Quinoxaline N-Oxide Derivatives

| Property | Quinoxaline Derivative | Quinoxaline N-Oxide Derivative |

| Electronic Nature of Pyrazine Ring | Less electron-deficient | More electron-deficient |

| Reactivity towards Nucleophiles | Lower | Higher |

| Acidity of Methyl Protons | Lower | Higher |

| Reduction Potential | More negative | More positive |

Advanced Structural and Electronic Characterization Methodologies

Spectroscopic Analysis Techniques for Molecular Elucidation

Spectroscopic methods are fundamental to the characterization of 6-chloro-2,3-dimethylquinoxaline-5,8-diol, providing detailed insights into its atomic and molecular structure, as well as its electronic behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts and correlations can be inferred from analyses of similar quinoxaline (B1680401) and quinoline (B57606) derivatives. dergipark.org.trresearchgate.net

Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, for instance, between the aromatic proton and the methyl groups, if any long-range coupling exists. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy directly correlates protons to their attached carbons, which would definitively assign the chemical shifts of the methyl protons to the methyl carbons and the aromatic proton to its corresponding carbon on the quinoxaline ring. youtube.comprinceton.edugithub.iosdsu.edu

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations. youtube.comprinceton.edugithub.iosdsu.eduyoutube.com This would allow for the assignment of quaternary carbons by observing correlations from nearby protons. For example, the protons of the two methyl groups would show correlations to the C2 and C3 carbons of the quinoxaline ring, as well as to each other's carbon. The aromatic proton at C7 would show correlations to C5, C6, and C8a. The hydroxyl protons would be expected to show correlations to the C5 and C8 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

| 2-CH₃ | ~2.5 | ~20 | C2, C3 |

| 3-CH₃ | ~2.5 | ~20 | C2, C3 |

| 5-OH | Variable | - | C5, C4a |

| 6-Cl | - | ~125 | - |

| 7-H | ~7.5 | ~120 | C5, C6, C8a |

| 8-OH | Variable | - | C8, C8a |

| 2 | - | ~150 | - |

| 3 | - | ~150 | - |

| 4a | - | ~130 | - |

| 5 | - | ~145 | - |

| 8 | - | ~145 | - |

| 8a | - | ~135 | - |

Note: The chemical shifts are estimations based on related structures and are solvent-dependent. The presence of hydroxyl groups can lead to variable proton chemical shifts due to hydrogen bonding.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) serves to confirm the molecular weight of this compound and to elucidate its fragmentation patterns under ionization. The nominal molecular weight of the compound is approximately 224.6 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 224, with an M+2 peak at m/z 226 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

The fragmentation of quinoxaline derivatives often involves the cleavage of substituent groups and the rupture of the heterocyclic ring. For this compound, common fragmentation pathways would likely include the loss of a methyl radical (CH₃•) to give a fragment at [M-15]⁺, or the loss of a chlorine atom (Cl•) to yield a fragment at [M-35]⁺. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the ring structure.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=N stretching of the quinoxaline ring system would be observed in the 1620-1580 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. dergipark.org.trresearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations would give rise to strong signals in the 1400-1600 cm⁻¹ range. The symmetric stretching of the C-CH₃ bonds would also be Raman active. Due to its non-polar nature, the C-Cl stretch might be weaker in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| C=N stretch | 1580-1620 | 1580-1620 |

| Aromatic C=C stretch | 1400-1600 | 1400-1600 (strong) |

| C-Cl stretch | 600-800 | 600-800 |

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Quinoxaline derivatives are known to exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions of the aromatic system. For this compound, one would expect to observe absorption maxima (λ_max) in the range of 250-400 nm. researchgate.net The presence of the hydroxyl and chloro substituents on the benzene (B151609) ring would likely cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoxaline core.

Fluorescence spectroscopy could reveal the emission properties of the compound. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence, and the emission spectrum would provide information about the energy of the excited state. The fluorescence properties are often sensitive to the solvent polarity and pH.

X-ray Crystallography for Solid-State Structure Determination

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The quinoxaline moiety is known to be electrochemically active, and the presence of the electron-donating hydroxyl groups and the electron-withdrawing chloro group would influence its oxidation and reduction potentials. The diol functionality suggests that the compound could undergo oxidation. The electrochemical behavior would likely be pH-dependent due to the proton-coupled electron transfer processes involving the hydroxyl groups.

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques are essential for evaluating the stability of a compound at different temperatures and observing any phase transitions it may undergo. This information is vital for determining the processing conditions and operational limits of materials in various applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. universallab.org This technique is used to determine the thermal stability of a compound. For quinoxaline derivatives, TGA curves reveal the onset temperature of decomposition, which indicates the upper-temperature limit of the material's stability. researchgate.net The analysis can be performed under an inert atmosphere (like nitrogen) to study thermal decomposition or under an oxidative atmosphere (like air) to study oxidative degradation. mdpi.com The resulting data, often presented as a plot of mass versus temperature, can show single or multiple decomposition steps, providing insight into the degradation mechanism. eurjchem.comresearchgate.net Studies on related compounds have demonstrated that quinoxaline derivatives can exhibit high thermal stability, which is a desirable property for materials used in electronic devices that generate heat during operation. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. universallab.org

When a quinoxaline derivative is analyzed by DSC, an endothermic peak on the DSC curve would indicate its melting point. mdpi.com The area under this peak is proportional to the enthalpy of fusion. Conversely, an exothermic peak upon cooling would represent crystallization. The presence of a glass transition, which appears as a step-like change in the baseline of the DSC curve, would indicate a transition from a rigid, glassy state to a more rubbery state. This information is critical for understanding the material's physical state at different temperatures and for optimizing processing techniques like melt-casting or annealing. DSC has been used to characterize various quinoxaline derivatives, confirming their crystalline nature and determining their melting points. mdpi.com

Theoretical and Computational Investigations of 6 Chloro 2,3 Dimethylquinoxaline 5,8 Diol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard tools for this purpose. DFT, particularly with functionals like B3LYP, is often used for its balance of accuracy and computational cost in studying organic molecules. dergipark.org.trresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a basis set such as 6-311++G(d,p), researchers can calculate the ground-state molecular structure, predicting bond lengths, bond angles, and dihedral angles. dergipark.org.trresearchgate.net This analysis would confirm the planarity of the quinoxaline (B1680401) ring system and determine the preferred orientation of the hydroxyl groups. For similar chloro-substituted heterocycles, studies have shown that chlorine substitution can significantly alter the reactive nature of the molecule.

Molecular Orbital Theory (HOMO-LUMO Gaps, Electron Density Distributions)

Molecular Orbital (MO) theory helps in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive. Calculations would map the electron density distribution across these frontier orbitals, identifying the regions most likely to act as electron donors (HOMO) or acceptors (LUMO). For related quinoxaline derivatives, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO is located on the pyrazine (B50134) part of the core.

Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trresearchgate.net For instance, the calculated vibrational frequencies for the C-Cl stretching mode in related molecules are typically found in the 500-760 cm⁻¹ region. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For 6-Chloro-2,3-dimethylquinoxaline-5,8-diol, MD simulations would be used to explore its conformational flexibility, particularly the rotation of the hydroxyl and methyl groups. Furthermore, simulations in a solvent (like water) would reveal how the molecule interacts with its environment through intermolecular forces such as hydrogen bonding, which would be significant given the two hydroxyl groups. Such simulations are critical for understanding how a molecule behaves in a biological system.

In Silico Modeling for General Structure-Activity Relationship (SAR) Prediction

In silico modeling is essential in drug discovery for predicting the biological activity of a compound and guiding the synthesis of more potent analogues. Structure-Activity Relationship (SAR) studies correlate a molecule's structure with its activity. mdpi.comresearchgate.net The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov

Ligand-Based and Structure-Based Computational Approaches

There are two main computational approaches to SAR. Ligand-based methods are used when the structure of the biological target is unknown. They involve comparing a series of active molecules to build a pharmacophore model, which defines the essential 3D features required for biological activity.

Structure-based methods are employed when the 3D structure of the target protein is known. nih.gov This typically involves molecular docking, where the compound is computationally placed into the active site of the target protein to predict its binding orientation and affinity. bioinfopublication.org For a compound like this compound, docking studies against potential targets could suggest its mechanism of action and guide further chemical modifications to improve binding.

While these theoretical methods are well-established and have been applied to countless related compounds, specific data tables and detailed findings for this compound are contingent on future research initiatives.

Information regarding "this compound" is currently unavailable

Following a comprehensive search of scientific literature and chemical databases for theoretical and computational investigations on "this compound," no specific molecular docking studies for this compound could be located.

While research exists for the broader class of quinoxaline derivatives, which often includes molecular docking as part of the discovery and evaluation process, data pertaining specifically to this compound—such as its binding affinity with specific protein targets, key interacting amino acid residues, or detailed ligand-receptor interaction principles—is not available in the public domain.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables for the specified compound at this time.

Functional Applications in Materials Science and Advanced Technologies

Organic Electronic Materials

There is no available research on the application of 6-Chloro-2,3-dimethylquinoxaline-5,8-diol in organic electronic materials.

No studies have been found that investigate or report the use of this compound in OLEDs or PLEDs.

The utility of this compound as an organic semiconductor in OFETs has not been described in the scientific literature.

There is no evidence in published research of this compound being developed for or used in OPVs or DSSCs.

The potential role of this compound as an electron transporting material or a non-fullerene acceptor has not been a subject of any found research.

Fluorescent Probes and Chemical Sensors

No literature is available to support the application of this compound as a fluorescent probe or chemical sensor.

Without experimental data on its sensing capabilities, the principles of sensing mechanisms and selectivity for this compound cannot be determined.

Design Considerations for Optical Properties in Imaging Applications

The design of molecules for optical imaging applications hinges on tailoring their photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. For quinoxaline (B1680401) derivatives, these properties can be finely tuned through strategic chemical modifications. The quinoxaline scaffold serves as a versatile platform for developing fluorescent probes for bio-imaging. crimsonpublishers.comcrimsonpublishers.com

Key design considerations for tuning the optical properties of quinoxaline-based compounds for imaging applications include:

Substitution Pattern: The introduction of electron-donating or electron-withdrawing groups at specific positions on the quinoxaline ring system can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, influences the absorption and emission maxima. For instance, attaching electron-donating groups can lead to a bathochromic (red) shift in the emission spectrum.

Extended Conjugation: Extending the π-conjugated system of the quinoxaline core, for example by introducing styryl or other unsaturated moieties, can also shift the fluorescence to longer wavelengths, which is often desirable for biological imaging to minimize background fluorescence and enhance tissue penetration. nih.gov

Heterocyclic Annulation: Fusing additional heterocyclic rings to the quinoxaline framework can create more rigid and planar structures, which often results in enhanced fluorescence quantum yields.

Metal Complexation: The quinoxaline moiety can act as a ligand, and the formation of metal complexes can modulate the photophysical properties. This can lead to applications in areas such as chemosensors where the fluorescence is quenched or enhanced upon binding to a specific metal ion.

While specific data for this compound is not extensively available, the principles derived from the broader family of quinoxaline-based fluorophores suggest its potential as a scaffold for developing imaging agents. The presence of the chloro and hydroxyl groups offers sites for further functionalization to optimize its optical properties for specific imaging modalities. For example, quinoxaline derivatives have been successfully developed as fluorescent probes for imaging nucleic acids in mitochondria. rsc.org

Table 1: Design Strategies to Tune Optical Properties of Quinoxaline Derivatives

| Design Strategy | Effect on Optical Properties | Example Application |

| Introduction of electron-donating/withdrawing groups | Alters intramolecular charge transfer, shifting absorption/emission wavelengths | pH sensors, polarity probes |

| Extension of π-conjugation | Red-shifts fluorescence, increases molar absorptivity | Near-infrared imaging probes |

| Heterocyclic annulation | Increases rigidity, enhances quantum yield | Highly fluorescent cellular labels |

| Metal complexation | Modulates fluorescence (quenching/enhancement) | Chemosensors for metal ions |

Dyes and Pigments

The structural features of quinoxaline derivatives make them attractive candidates for use as dyes and pigments. orientjchem.orgnih.gov Their inherent aromaticity and the presence of nitrogen heteroatoms provide a robust chromophoric system that can be chemically modified to produce a wide range of colors.

The color of quinoxaline-based dyes is determined by the electronic transitions within the molecule, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By modifying the chemical structure, this energy gap can be altered, allowing for the tuning of the absorbed and emitted light.

Key strategies for color tuning in quinoxaline dyes include:

Donor-Acceptor Systems: A common and effective approach is to create a donor-acceptor (D-A) type structure. In this design, an electron-donating group is attached to one part of the quinoxaline system (the acceptor), facilitating intramolecular charge transfer. The strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge connecting them, dictates the energy of the ICT band and thus the color of the dye. By systematically varying these components, the emission color of quinoxaline derivatives can be tuned across the entire visible spectrum, from blue to orange-red. nih.gov

Molecular Stacking and Aggregation: In the solid state, the intermolecular interactions and packing of the dye molecules can significantly affect the color. Controlling the aggregation behavior is essential for achieving the desired color properties in pigments.

Quinoxaline-based dyes have been investigated for applications in various fields, including organic light-emitting diodes (OLEDs) and as photoinitiators for polymerization reactions. nih.govnih.govmdpi.com The ability to tune their absorption to match specific light sources, such as dental lamps, highlights their versatility. nih.govmdpi.com

Table 2: Influence of Structural Modifications on the Color of Quinoxaline Dyes

| Modification | Effect on HOMO-LUMO Gap | Resulting Color Shift |

| Stronger electron donor | Decreases | Bathochromic (Red shift) |

| Stronger electron acceptor | Decreases | Bathochromic (Red shift) |

| Increased π-conjugation length | Decreases | Bathochromic (Red shift) |

| Twisting of molecular backbone | Increases | Hypsochromic (Blue shift) |

Catalysis and Ligand Design

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property has led to the extensive use of quinoxaline derivatives as ligands in coordination chemistry and catalysis.

Quinoxaline-based ligands have been successfully employed in a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The electronic properties and steric hindrance of the quinoxaline ligand can be modified to influence the activity and selectivity of the metal catalyst.

For instance, bidentate and polydentate ligands incorporating the quinoxaline moiety have been synthesized and their complexes with transition metals such as ruthenium, osmium, iridium, cobalt, nickel, and copper have been studied. isca.inisca.meisca.me These complexes have shown catalytic activity in reactions such as:

Cross-Coupling Reactions: The reactivity of chloroquinoxalines in transition metal-catalyzed transformations like Suzuki, Sonogashira, and Heck reactions is well-documented. While in these cases the chloroquinoxaline is a substrate, the underlying principle of quinoxaline coordination to the metal center is key.

Oxidation and Reduction Reactions: Metal complexes with quinoxaline-derived ligands can act as catalysts for oxidation and reduction processes. The redox-active nature of the quinoxaline ring itself can play a role in the catalytic cycle.

Photocatalysis: The combination of the photophysical properties of quinoxaline derivatives with their coordinating ability opens up possibilities in the design of photocatalysts. Ruthenium and iridium complexes of quinoxaline-based ligands have been investigated for their potential in light-driven chemical transformations. isca.in

The specific compound this compound, with its multiple potential coordination sites (the two nitrogen atoms of the pyrazine ring and the two hydroxyl groups), could act as a multidentate ligand. The formation of stable chelate rings with a metal center could lead to robust and selective catalysts. The electronic effects of the chloro and methyl substituents would also modulate the properties of the resulting metal complex.

While the use of quinoxalines in metal catalysis is more established, there is growing interest in their application in organocatalysis, where a small organic molecule is used to accelerate a chemical reaction. The basic nitrogen atoms in the quinoxaline ring can function as Lewis bases or Brønsted bases, activating substrates in a catalytic cycle.

Recent research has demonstrated the utility of organocatalysts for the synthesis of quinoxaline derivatives themselves, often under environmentally friendly conditions. rsc.org This suggests the potential for quinoxaline-based structures to catalyze other types of organic transformations. For example, chiral quinoxaline derivatives could be explored as asymmetric organocatalysts.

The development of quinoxaline-based organocatalysts is an emerging area of research, and the functional groups present in this compound (hydroxyl groups) could participate in hydrogen bonding interactions, which is a key feature in many organocatalytic systems.

Biological Activity and Mechanistic Insights Excluding Clinical Applications

General Biological Activities of Quinoxaline (B1680401) Derivatives

The quinoxaline nucleus is a key pharmacophore, and its derivatives have been extensively studied for their therapeutic potential. researchgate.net Research has demonstrated that these compounds exhibit a remarkable array of biological activities, including antimicrobial, antiproliferative, and other significant effects. researchgate.netsemanticscholar.org

Quinoxaline derivatives have shown significant promise as antimicrobial agents, with studies demonstrating their efficacy against a variety of pathogens. nih.govarcjournals.org

Antibacterial Activity: The antibacterial properties of quinoxaline derivatives have been well-documented against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthesized quinoxaline compounds have been tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, showing considerable activity. arcjournals.orgnih.gov The mechanism of action for some derivatives is believed to involve the inhibition of bacterial DNA synthesis. tandfonline.com One study highlighted the potential of a quinoxaline derivative against Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting a novel therapeutic approach. nih.gov

Antifungal Activity: Several quinoxaline derivatives have demonstrated potent antifungal activity. tandfonline.commdpi.com They have been evaluated against various fungal strains, including Candida albicans, Aspergillus niger, Botrytis cinerea, and Rhizoctonia solani. nih.govscispace.comacs.org Some compounds have exhibited inhibitory effects superior to commercially available fungicides. mdpi.comscispace.com The antifungal action is a significant area of research for developing new treatments for fungal infections in both medicine and agriculture. tandfonline.comacs.org

Antiviral Activity: The antiviral potential of quinoxaline derivatives is a rapidly growing field of study. nih.govrsc.orgnih.gov These compounds have shown activity against a range of viruses, including influenza and herpes simplex viruses. researchgate.net The planar polyaromatic system of quinoxaline makes it a suitable candidate for targeting viral proteins, such as the NS1 protein of the influenza virus, thereby blocking viral replication. nih.gov The development of quinoxaline-based antiviral agents is considered a promising strategy for combating viral infections. nih.govresearchgate.net

Table 1: Examples of Antimicrobial Activity of Quinoxaline Derivatives

| Compound Type | Target Organism | Observed Effect |

|---|---|---|

| Substituted Quinoxalines | Staphylococcus aureus, Bacillus subtilis | Antibacterial activity nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Fungicidal effects tandfonline.com |

| 2,3,6-substitued quinoxaline | Influenza viruses | Potential to target NS1 protein nih.gov |

| Quinoxaline-2-oxyacetate hydrazide | Botrytis cinerea, Rhizoctonia solani | Antifungal activity mdpi.com |

Quinoxaline derivatives have been extensively investigated for their anticancer properties, demonstrating significant antiproliferative and cytotoxic effects in various cancer cell lines. researchgate.netnih.govnih.gov These compounds have shown the ability to inhibit the growth of cancer cells and induce apoptosis. nih.govnih.gov

Studies have reported the efficacy of quinoxaline derivatives against several human cancer cell lines, including those of the lung, colon, breast, liver, and prostate. nih.govekb.eg For example, certain derivatives have exhibited potent cytotoxic effects against PC-3 prostate cancer cells and HepG2 liver cancer cells. nih.gov The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govekb.eg The ability of these derivatives to arrest the cell cycle and induce programmed cell death makes them promising candidates for the development of new anticancer therapies. nih.govnih.gov

Table 2: Antiproliferative Activity of Selected Quinoxaline Derivatives

| Cell Line | Compound Type | IC50 Value |

|---|---|---|

| PC-3 (Prostate Cancer) | Quinoxaline derivative IV | 2.11 µM nih.gov |

| HepG2 (Liver Cancer) | 3-methylquinoxaline derivative | 2.5 nM ekb.eg |

| SK-N-SH (Neuroblastoma) | Oxiranyl-Quinoxaline derivative | 2.49 µM nih.gov |

| HCT-116 (Colon Cancer) | 3-methylquinoxaline derivative | 3.38 nM ekb.eg |

Beyond their antimicrobial and anticancer effects, quinoxaline derivatives have demonstrated a wide range of other important biological activities.

Antimalarial Activity: Several quinoxaline-based compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov Some derivatives have exhibited single-digit nanomolar IC50 values, indicating high potency. nih.gov The dual activity of some quinoxaline compounds against both Plasmodium and Schistosoma suggests a potential for broad-spectrum anti-infective agents. nih.gov

Antidiabetic Activity: Quinoxaline derivatives have emerged as promising candidates for the treatment of type II diabetes. frontiersin.orgtandfonline.com Studies have shown that certain derivatives can exhibit hypoglycemic effects by targeting enzymes such as α-glucosidase and regulating glucose transporters. frontiersin.orgtandfonline.comnih.gov Some compounds have demonstrated activity comparable to the positive control, pioglitazone. frontiersin.orgnih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of quinoxaline derivatives are well-documented. nih.govnih.govunav.edu These compounds can act by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and various cytokines. nih.govsphinxsai.com Research has shown that certain quinoxaline derivatives can reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines like IL-1β and TNF-α. nih.govunav.edu

Structure-Activity Relationships (SAR) within Quinoxaline-5,8-diol (B8799631) Frameworks

The biological activity of quinoxaline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the quinoxaline ring influence their pharmacological effects and for designing more potent and selective compounds. mdpi.comnih.gov

The nature and position of substituents on the quinoxaline core play a critical role in determining the biological efficacy of the compounds.

Chloro Group: The presence of a chloro group, an electron-withdrawing substituent, can significantly impact the biological activity. For example, in the context of antimalarial 4-aminoquinolines, a chloro group at the 7-position is essential for optimal activity. youtube.com In some series of quinoxaline derivatives, the replacement of an electron-releasing group with an electron-withdrawing group like chlorine has been shown to decrease anticancer activity. mdpi.com However, in other cases, such as certain 5-HT3A receptor ligands, a chloro substituent at the 2-position was part of the initial fragment hit that displayed significant receptor binding affinity. nih.govnih.gov

The 5,8-diol moiety in the quinoxaline-5,8-diol framework is a significant structural feature that can influence biological activity. This diol can be oxidized to the corresponding quinoxaline-5,8-dione (B3348068), which is a key structural motif in several biologically active compounds.

Quinoxaline-5,8-diones have been shown to possess potent antiproliferative activity. nih.gov For instance, a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones were found to inhibit the proliferation of rat aortic smooth muscle cells. nih.gov The mechanism of this inhibitory effect was linked to the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov The quinone moiety is known to be redox-active and can participate in biological redox cycling, which can lead to the generation of reactive oxygen species and cellular stress, contributing to their cytotoxic effects. The diol form can act as a precursor or a metabolite of the active dione (B5365651) form.

Mechanistic Investigations of Biological Action

No specific mechanistic investigations for 6-Chloro-2,3-dimethylquinoxaline-5,8-diol have been reported in the scientific literature. The following sections reflect the absence of data for this particular compound.

Enzyme Inhibition Studies (General Classes, e.g., Kinases, Topoisomerases)

There are no available studies that have specifically evaluated the inhibitory activity of this compound against any class of enzymes, including kinases or topoisomerases.

Redox Properties and Potential Involvement in Oxidative Stress Mechanisms

The redox properties of this compound and its potential to induce or mitigate oxidative stress have not been documented in published research.

In Vitro Biological Screening Methodologies

Due to the lack of studies on the biological activity of this compound, there are no specific in vitro screening methodologies reported for this compound.

Conclusion and Future Research Directions

Summary of Current Understanding of 6-Chloro-2,3-dimethylquinoxaline-5,8-diol and its Analogues

Direct scientific investigation into this compound is limited. Its existence is primarily documented in chemical databases, which provide basic molecular information but lack detailed experimental studies. However, significant research has been conducted on closely related analogues, particularly the oxidized dione (B5365651) form and other substituted quinoxaline-5,8-diones.

Studies on compounds like 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones have revealed potent antiproliferative activity against vascular smooth muscle cells. This suggests that the chloro-substituted quinoxaline-5,8-dione (B3348068) core is a promising pharmacophore for developing agents that target cell proliferation. The mechanism of action for some of these analogues has been linked to the modulation of critical signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

The current understanding is largely inferential, based on the structure-activity relationships of these analogues. The presence of the chlorine atom at the 6-position and methyl groups at the 2- and 3-positions on the quinoxaline (B1680401) ring are expected to modulate the electronic properties, solubility, and steric interactions of the molecule, thereby influencing its biological activity and material properties. The diol functionality, in particular, suggests a capacity for redox cycling and potential antioxidant or pro-oxidant activity, depending on the biological environment.

Table 1: Selected Analogues of this compound and Their Reported Activities

| Compound Name | Key Structural Features | Reported Biological/Chemical Activity |

| 6-Arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones | Chloro and arylamino substitution on the benzene (B151609) ring; Pyridyl groups at C2/C3 | Potent antiproliferative activity in rat aortic smooth muscle cells. |

| 6-Arylamino-7-chloro-quinazoline-5,8-diones | Quinazoline core (structurally related); Chloro and arylamino substitution | Cytotoxicity in human cancer cell lines; DNA topoisomerase inhibition. nih.gov |

| 2,3-Dimethylquinoxaline-6-carboxylic acid | Dimethyl substitution at C2/C3; Carboxylic acid at C6 | Investigated for stability in aqueous organic redox flow batteries; vulnerable to tautomerization in reduced form. acs.org |

| Quinoxaline-5-carboxylic acid (Qx28) | Carboxylic acid at C5 | Provides protection against aminoglycoside and cisplatin-induced hair cell loss. nih.gov |

Emerging Research Avenues for Quinoxaline-5,8-diol (B8799631) Derivatives

The versatile quinoxaline-5,8-diol scaffold is opening doors to several exciting research areas. A primary avenue is the development of novel therapeutics. Given the antiproliferative activity of related diones, a systematic investigation into the anticancer potential of a library of quinoxaline-5,8-diol derivatives is warranted. Exploring their activity against a panel of cancer cell lines and identifying their molecular targets could lead to new chemotherapeutic agents.

Another emerging field is in energy storage. Quinoxaline derivatives have been explored as charge-storing materials in aqueous organic redox flow batteries. acs.org The reversible two-proton, two-electron redox couple of the diol/dione system is ideal for this application. Future research could focus on tuning the redox potential and improving the chemical stability of the quinoxaline-5,8-diol core through targeted substitutions to enhance battery performance and lifespan. acs.org

Furthermore, the inherent electronic properties of the quinoxaline ring system make its derivatives attractive for applications in organic electronics. researchgate.net Research into their use as n-type semiconductors, components of organic light-emitting diodes (OLEDs), and in dye-sensitized solar cells is an active area of investigation.

Potential for Further Development in Advanced Material Science and Biological Probes

The quinoxaline core is a known fluorophore, and its derivatives are being increasingly developed as fluorescent probes for detecting biologically and environmentally important analytes. The 5,8-diol substitution offers potential for creating probes that respond to changes in pH or redox environment through modulation of their fluorescence, possibly via intramolecular charge transfer (ICT) mechanisms. For instance, quinoxaline-based probes have been successfully designed for the ratiometric detection of analytes like aniline.

In advanced material science, quinoxaline-5,8-diol derivatives could be utilized as building blocks for functional polymers and metal-organic frameworks (MOFs). Their ability to coordinate with metal ions through the diol group, combined with the electronic properties of the quinoxaline system, could lead to materials with interesting catalytic, sensing, or conductive properties. The development of electrochromic materials based on the reversible redox transition between the diol and dione states is another promising direction.

Table 2: Potential Applications of Quinoxaline-5,8-diol Derivatives

| Application Area | Underlying Principle | Potential Function of this compound |

| Biological Probes | Fluorescence, Redox Activity | Fluorescent sensor for pH, metal ions, or reactive oxygen species. |

| Advanced Materials | Electrochemistry, Polymerization | Component of redox flow batteries, electrochromic devices, or conductive polymers. |

| Organic Electronics | Semiconductor Properties | n-type semiconductor in organic thin-film transistors (OTFTs). researchgate.net |

| Medicinal Chemistry | Enzyme Inhibition, Cytotoxicity | Scaffold for novel anticancer or antimicrobial agents. |

Methodological Advancements in Synthesis and Characterization of Substituted Quinoxalines

The synthesis of the quinoxaline scaffold, traditionally achieved by condensing an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, has seen significant modernization. Recent advancements focus on improving efficiency, sustainability, and functional group tolerance.

Synthesis:

Transition-Metal Catalysis: Inexpensive and earth-abundant metals like nickel are now used to catalyze the direct synthesis of quinoxalines from 2-nitroanilines and vicinal diols, offering a more atom-economical approach.

Transition-Metal-Free Methods: Protocols utilizing iodine catalysis or even catalyst-free conditions under green solvents like ethanol (B145695) or in solvent-free systems are being developed to enhance the environmental friendliness of quinoxaline synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of quinoxaline derivatives.

Domino Reactions: Multi-component, one-pot reactions are being designed to construct complex quinoxaline structures with high efficiency, avoiding the need to isolate intermediates.

Characterization:

Advanced Spectroscopy: The structural elucidation of novel quinoxaline derivatives relies heavily on a combination of 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HMBC, HSQC) to unambiguously assign atom connectivity. tandfonline.com

Electrochemical Analysis: Techniques like cyclic voltammetry are crucial for characterizing the redox properties of quinoxaline-diols and -diones, determining their reduction potentials, and assessing their stability for applications in batteries or as electrochemical sensors. abechem.com

Computational Methods: Density Functional Theory (DFT) is increasingly used to predict molecular geometries, electronic properties (HOMO/LUMO energy levels), and spectroscopic characteristics (UV-Vis, IR, NMR), aiding in the rational design and understanding of new derivatives. ias.ac.in

Q & A

What are the recommended methodologies for synthesizing 6-Chloro-2,3-dimethylquinoxaline-5,8-diol while minimizing side reactions?

Basic Research Question

Methodological Answer:

Synthesis should follow a stepwise approach:

Precursor Selection : Start with quinoxaline derivatives substituted with hydroxyl and methyl groups. Chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions .

Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a 2³ factorial design can test temperature (60–100°C), molar ratios (1:1–1:3), and solvent systems (DMF vs. THF) .

Monitoring : Use HPLC or LC-MS to track intermediates and byproducts. Quenching at intermediate stages (e.g., after chlorination) reduces cross-reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.